4,4'-(Ethyne-1,2-diyl)bis(2-nitroaniline)
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Overview
Description
4,4’-(Ethyne-1,2-diyl)bis(2-nitroaniline) is an organic compound with the molecular formula C14H10N4O4. It is characterized by the presence of two nitroaniline groups connected by an ethyne (acetylene) bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethyne-1,2-diyl)bis(2-nitroaniline) typically involves the coupling of 4-nitroaniline derivatives with an ethyne-containing precursor. One common method involves the Sonogashira coupling reaction, where 4-iodo-2-nitroaniline is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), and requires heating to around 60-80°C .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Ethyne-1,2-diyl)bis(2-nitroaniline) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in an acidic medium.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Reduction: The major product is 4,4’-(Ethyne-1,2-diyl)bis(2-aminaniline).
Substitution: The products depend on the nucleophile used but generally result in the replacement of the nitro groups with the nucleophilic group.
Scientific Research Applications
4,4’-(Ethyne-1,2-diyl)bis(2-nitroaniline) has several applications in scientific research:
Materials Science: It is used in the development of covalent organic frameworks (COFs) and other advanced materials due to its ability to form stable, conjugated structures.
Nonlinear Optics: The compound’s unique electronic properties make it suitable for use in nonlinear optical materials, which are essential in telecommunications and laser technologies.
Chemical Sensors: Its ability to undergo specific chemical reactions makes it useful in the design of sensors for detecting various analytes.
Mechanism of Action
The mechanism by which 4,4’-(Ethyne-1,2-diyl)bis(2-nitroaniline) exerts its effects is primarily related to its electronic structure. The ethyne bridge allows for conjugation between the nitroaniline groups, which can influence the compound’s electronic properties. This conjugation can be modulated by external stimuli, such as electric fields, making the compound useful in applications like molecular switches and sensors .
Comparison with Similar Compounds
Similar Compounds
4,4’-(Ethyne-1,2-diyl)bis(2-hydroxybenzaldehyde): Similar structure but with hydroxybenzaldehyde groups instead of nitroaniline groups.
4,4’-(Ethyne-1,2-diyl)dianiline: Similar structure but with amino groups instead of nitro groups.
Uniqueness
4,4’-(Ethyne-1,2-diyl)bis(2-nitroaniline) is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as nonlinear optics and advanced materials .
Properties
Molecular Formula |
C14H10N4O4 |
---|---|
Molecular Weight |
298.25 g/mol |
IUPAC Name |
4-[2-(4-amino-3-nitrophenyl)ethynyl]-2-nitroaniline |
InChI |
InChI=1S/C14H10N4O4/c15-11-5-3-9(7-13(11)17(19)20)1-2-10-4-6-12(16)14(8-10)18(21)22/h3-8H,15-16H2 |
InChI Key |
YZOQWYBZVLQVCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#CC2=CC(=C(C=C2)N)[N+](=O)[O-])[N+](=O)[O-])N |
Origin of Product |
United States |
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